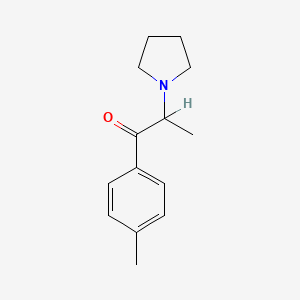

4'-Methyl-alpha-pyrrolidinopropiophenone

Description

Structure

3D Structure

Properties

CAS No. |

28117-80-8 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-(4-methylphenyl)-2-pyrrolidin-1-ylpropan-1-one |

InChI |

InChI=1S/C14H19NO/c1-11-5-7-13(8-6-11)14(16)12(2)15-9-3-4-10-15/h5-8,12H,3-4,9-10H2,1-2H3 |

InChI Key |

APSJUNFBAXIXLK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)C(C)N2CCCC2 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)N2CCCC2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4'-methyl-alpha-pyrrolidinopropiophenone 4'-MPPP MPPP cpd |

Origin of Product |

United States |

Historical Context of Pyrrolidinophenone Derivatives in Scientific Literature

The scientific history of pyrrolidinophenone derivatives predates their appearance as substances of abuse. The synthesis of related compounds, specifically α-pyrrolidino ketones, was described in patent literature as early as 1963, where they were noted for their potential as central nervous system stimulants. nih.gov

The emergence of this class of compounds in the context of forensic science occurred decades later. The first reported seizure of α-pyrrolidinophenone derivatives as designer drugs was in Germany in 1996. researchgate.net Following this, 4'-Methyl-alpha-pyrrolidinopropiophenone specifically was identified as a designer drug sold in Germany during the late 1990s and early 2000s. wikipedia.org This appearance on the illicit market spurred scientific inquiry, with studies published in the early 2000s characterizing it as a "new designer drug." nih.gov This research aimed to identify its metabolites in urine to develop reliable toxicological detection methods using techniques like gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net Further studies characterized the specific cytochrome P450 enzymes involved in its metabolism in human liver microsomes. caymanchem.com

Classification and Structural Relationship of 4 Methyl Alpha Pyrrolidinopropiophenone Within Synthetic Cathinones

Established Chemical Synthesis Pathways of the Chemical Compound

The primary and most well-documented method for the synthesis of this compound and related cathinone derivatives is a two-step process. This pathway typically involves the halogenation of a propiophenone (B1677668) precursor followed by a nucleophilic substitution with pyrrolidine.

A common route begins with the α-bromination of 4'-methylpropiophenone (B145568). wikipedia.orgnih.gov This reaction is often carried out using elemental bromine in a suitable solvent, such as glacial acetic acid, to yield 2-bromo-4'-methylpropiophenone (B29744). wikipedia.org This intermediate is a key precursor in the synthesis of numerous cathinone derivatives.

The subsequent and final step involves the reaction of 2-bromo-4'-methylpropiophenone with pyrrolidine. This nucleophilic substitution reaction, often carried out in a solvent like dichloromethane (B109758) and in the presence of a base such as triethylamine (B128534) to neutralize the hydrogen bromide byproduct, results in the formation of this compound. nih.gov This method is analogous to the synthesis of other pyrrolidinophenone derivatives and is known for its relatively straightforward procedure and availability of starting materials.

Another established approach for the synthesis of related β-amino ketones is the Mannich reaction. ias.ac.innih.gov This one-pot, three-component condensation reaction involves an active hydrogen-containing compound (a ketone), an aldehyde (such as formaldehyde), and a primary or secondary amine (like pyrrolidine). academicjournals.org While not as commonly cited specifically for 4'-MePPP in available literature, the Mannich reaction represents a versatile and efficient alternative for the synthesis of a wide range of bioactive β-amino ketones and could theoretically be adapted for the production of 4'-MePPP. ias.ac.innih.gov

Table 1: Key Reactions in the Synthesis of this compound

| Step | Reaction Type | Reactants | Key Reagents | Product |

| 1 | α-Bromination | 4'-Methylpropiophenone | Bromine, Glacial Acetic Acid | 2-Bromo-4'-methylpropiophenone |

| 2 | Nucleophilic Substitution | 2-Bromo-4'-methylpropiophenone, Pyrrolidine | Triethylamine | This compound |

| Alternative | Mannich Reaction | 4'-Methylpropiophenone, Formaldehyde, Pyrrolidine | Acid or Base catalyst | This compound |

Emerging Biotechnological Strategies for Metabolite Derivatization and Reference Standard Generation

The generation of authentic metabolite reference standards is critical for the accurate toxicological screening and confirmation of drug use. Chemical synthesis of these metabolites can be complex and time-consuming. Consequently, biotechnological approaches are emerging as a viable alternative for producing drug metabolites. nih.gov

One promising strategy involves the use of microorganisms genetically engineered to express human drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoenzymes. nih.gov Studies on the metabolism of 4'-MePPP in rats have shown that the compound is extensively metabolized through pathways including hydroxylation of the 4'-methyl group, followed by oxidation to the corresponding carboxylic acid, as well as hydroxylation of the pyrrolidine ring. nih.gov

A pertinent example of a biotechnological approach is the synthesis of the 4'-hydroxymethyl metabolite of 4'-methyl-α-pyrrolidinohexanophenone (MPHP), a structurally similar compound. In this study, the fission yeast Schizosaccharomyces pombe was engineered to co-express human CYP2D6 and human CYP reductase. Incubation of MPHP with this recombinant yeast strain resulted in the successful production of the 4'-hydroxymethyl metabolite with high purity and a good yield. nih.gov This "green chemistry" approach avoids the use of harsh reagents and multi-step chemical syntheses.

While direct studies on the biotechnological synthesis of 4'-MePPP metabolites are not widely reported, the principles demonstrated with MPHP are directly applicable. By utilizing a similar system, it is conceivable to produce the primary metabolites of 4'-MePPP, such as 4'-hydroxymethyl-α-pyrrolidinopropiophenone, for use as analytical reference standards. This would greatly facilitate the identification and quantification of 4'-MePPP and its metabolites in biological samples.

Table 2: Comparison of Chemical and Biotechnological Synthesis of Drug Metabolites

| Feature | Chemical Synthesis | Biotechnological Synthesis |

| Complexity | Often multi-step and complex | Typically a single incubation step |

| Reagents | Can involve harsh and toxic chemicals | Uses biological systems and mild conditions |

| Purity | May require extensive purification | Can produce high-purity products |

| Stereoselectivity | May produce racemic mixtures | Can be highly stereoselective |

| Applicability | Broad applicability | Dependent on enzyme specificity |

Challenges and Advancements in this compound Precursor Chemistry

The synthesis of 4'-MePPP is heavily reliant on the availability and quality of its precursors, namely 4'-methylpropiophenone and its α-brominated derivative. The chemistry of these precursors presents both challenges and areas of recent advancement.

A significant challenge in the synthesis of the key intermediate, 2-bromo-4'-methylpropiophenone, lies in controlling the bromination reaction to achieve high selectivity and yield while minimizing side reactions. bharatskills.gov.inbharatskills.gov.in The handling of elemental bromine also poses safety and environmental concerns due to its corrosive and toxic nature. organic-chemistry.org Research into alternative brominating agents and reaction conditions aims to address these issues. For instance, the use of hydrogen peroxide in combination with hydrobromic acid or bromine in an aqueous medium has been explored as a greener and more atom-economical approach for the synthesis of α-bromoketones. google.com Other methods involve N-bromosuccinimide (NBS) or other N-halo reagents, which can offer milder reaction conditions. organic-chemistry.org

The synthesis of the initial precursor, 4'-methylpropiophenone, is typically achieved through the Friedel-Crafts acylation of toluene (B28343) with propionyl chloride or propionic anhydride (B1165640). scribd.com A major drawback of the traditional method is the use of stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which are corrosive, produce significant waste, and are difficult to handle. scribd.com

Advancements in this area focus on the development of heterogeneous solid acid catalysts to replace traditional Lewis acids. These solid acids, such as zeolites and sulfated zirconia, are more environmentally friendly, reusable, and can lead to cleaner reaction profiles with higher selectivity for the desired para-isomer (4'-methylpropiophenone) over other isomers. scribd.com The use of solvent-free reaction conditions further enhances the green credentials of these newer synthetic routes. scribd.com

Furthermore, the stereochemistry of 4'-MePPP is an important consideration, as different enantiomers can exhibit varied pharmacological and toxicological profiles. nih.gov The synthesis methods described typically produce a racemic mixture. The development of stereoselective synthetic routes to obtain specific enantiomers of 4'-MePPP and its precursors is an ongoing area of research in synthetic organic chemistry, with potential applications in pharmacological studies. mdpi.commarz-kreations.com

Pharmacological Mechanisms of Action of 4 Methyl Alpha Pyrrolidinopropiophenone

Monoamine Transporter Interactions and Neurotransmitter Reuptake Inhibition

Like other psychoactive cathinones, 4-MePPP's primary mechanism of action involves the modulation of monoamine transporters, which are responsible for the reuptake of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft. meduniwien.ac.atnih.gov The compound acts as an inhibitor at these transporter proteins, leading to increased extracellular concentrations of these neurotransmitters.

4-MePPP demonstrates potent activity as an inhibitor of the human dopamine transporter (hDAT). meduniwien.ac.at In vitro studies using HEK293 cells expressing hDAT have shown that 4-MePPP inhibits dopamine uptake with a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range, indicating significant affinity for the transporter. meduniwien.ac.atresearchgate.net Research confirms it acts as a fully efficacious inhibitor of dopamine uptake. meduniwien.ac.at

The compound is also a fully efficacious inhibitor of the human norepinephrine transporter (hNET). meduniwien.ac.at Its inhibitory potency at hNET is comparable to its activity at hDAT, with studies reporting IC₅₀ values in the low micromolar range. meduniwien.ac.atresearchgate.net This dual inhibition of both DAT and NET is a common characteristic of many psychostimulant compounds. frontiersin.org

In contrast to its potent effects on DAT and NET, 4-MePPP displays significantly weaker activity at the human serotonin transporter (hSERT). meduniwien.ac.atnih.gov Its IC₅₀ value for SERT inhibition is more than 40 times higher than for NET and nearly 90 times higher than for DAT, indicating a low affinity for this transporter. meduniwien.ac.atresearchgate.net Consequently, 4-MePPP has a high DAT/SERT selectivity ratio, suggesting its pharmacological profile is predominantly driven by its actions on dopamine and norepinephrine systems. meduniwien.ac.atresearchgate.net

Inhibitory Potency of 4'-Methyl-alpha-pyrrolidinopropiophenone at Human Monoamine Transporters

| Transporter | IC₅₀ (μM) | 95% Confidence Interval |

|---|---|---|

| Dopamine Transporter (hDAT) | 0.35 | 0.29–0.42 |

| Norepinephrine Transporter (hNET) | 0.76 | 0.66–0.87 |

| Serotonin Transporter (hSERT) | 31 | 25–38 |

Compounds that interact with monoamine transporters can be broadly classified as either reuptake inhibitors (which block the transporter) or substrate-type releasing agents (which are transported into the cell and cause reverse transport of neurotransmitters). meduniwien.ac.at The subgroup of α-pyrrolidinophenones, to which 4-MePPP belongs, has generally been characterized as monoamine transporter reuptake inhibitors rather than releasing agents. meduniwien.ac.atnih.gov Studies have confirmed that 4-MePPP acts as a fully efficacious inhibitor at both hDAT and hNET. meduniwien.ac.at While some related α-PPP derivatives have been found to be partial releasing agents at hNET, this has not been demonstrated for 4-MePPP. meduniwien.ac.atnih.gov

Receptor Binding Profiles and Ligand-Receptor Interactions

Beyond its primary action on monoamine transporters, 4-MePPP has been investigated for its affinity and activity at various serotonin receptor subtypes.

Research indicates that 4-MePPP interacts with certain serotonin receptors, though with lower affinity than for monoamine transporters.

5-HT₁ₐ Receptor: 4-MePPP was found to bind to the human 5-HT₁ₐ receptor with a binding affinity (Kᵢ) of 13 μM. mdpi.com

5-HT₂ₐ Receptor: The compound displays a notable interaction with the 5-HT₂ₐ receptor, with reported Kᵢ values in the low micromolar range (3.2 μM to 10 μM). mdpi.comnih.gov Functionally, 4-MePPP does not activate this receptor; instead, it has been shown to display inverse agonist activity. nih.govnih.gov This means it reduces the constitutive activity of the receptor, an effect opposite to that of a standard agonist. nih.gov

5-HT₂ₑ and 5-HT₂ₒ Receptors: Specific binding affinity and functional activity data for 4-MePPP at the 5-HT₂ₑ and 5-HT₂ₒ receptor subtypes were not available in the reviewed scientific literature.

Binding Affinity and Functional Activity of this compound at Serotonin Receptors

| Receptor Subtype | Binding Affinity (Kᵢ) | Functional Activity |

|---|---|---|

| 5-HT₁ₐ | 13 μM mdpi.com | Not Reported |

| 5-HT₂ₐ | 3.2 μM nih.gov - 10 μM mdpi.com | Inverse Agonist nih.govnih.gov |

| 5-HT₂ₑ | Not Reported | Not Reported |

| 5-HT₂ₒ | Not Reported | Not Reported |

Adrenergic Receptor Subtype (alpha2A) Interactions

Currently, there is a lack of specific research data detailing the direct interaction of this compound with the alpha2A adrenergic receptor subtype. Comprehensive binding affinity and functional assays for 4-MePPP at this particular receptor are not available in the published scientific literature.

Trace Amine-Associated Receptor 1 (TAAR1) Engagement

The engagement of this compound with Trace Amine-Associated Receptor 1 (TAAR1) has not been extensively characterized in dedicated studies. While TAAR1 is known to be a target for some amphetamine-like stimulants, specific binding affinity and functional efficacy data for 4-MePPP at this receptor are not yet established in the scientific literature.

In Vivo Neurochemical Modulation in Preclinical Models

Preclinical studies utilizing techniques such as in vivo microdialysis have provided insights into the effects of 4-MePPP on the extracellular levels of key neurotransmitters in the brain. These studies are crucial for understanding the dynamic neurochemical changes that underlie the psychoactive effects of this compound.

Dopamine Release and Extracellular Level Dynamics

In vivo research in rodent models has demonstrated that this compound administration leads to a dose-dependent increase in extracellular dopamine levels in the nucleus accumbens, a key brain region associated with reward and reinforcement. This elevation of synaptic dopamine is a hallmark of many stimulant drugs and is believed to be a primary contributor to their abuse potential. However, it has been noted that 4-MePPP is less potent in its dopaminergic activity compared to its close analog, α-PPP.

Norepinephrine Release and Extracellular Level Dynamics

As a member of the pyrovalerone cathinone (B1664624) class, this compound is a potent inhibitor of the norepinephrine transporter (NET) in vitro. This inhibition of norepinephrine reuptake is expected to lead to an increase in the extracellular concentration of norepinephrine in the brain. However, specific in vivo microdialysis studies quantifying the precise dynamics of norepinephrine release and extracellular level changes following 4-MePPP administration in preclinical models are currently limited in the available scientific literature.

Serotonin Release and Extracellular Level Dynamics

The effects of this compound on the serotonin system appear to be less pronounced compared to its effects on dopamine and norepinephrine. In vitro studies have indicated that 4-MePPP has a low affinity for the serotonin transporter (SERT). While some pyrovalerone derivatives have been shown to cause an increase in extracellular serotonin levels in vivo, specific and detailed in vivo microdialysis data for 4-MePPP's impact on serotonin release and extracellular dynamics are not yet available to confirm a significant direct effect.

Interactive Data Table: In Vitro Monoamine Transporter Inhibition by this compound

| Transporter | Inhibition Potency (IC50) | Reference |

| Dopamine Transporter (DAT) | Potent inhibitor | [General finding for pyrovalerones] |

| Norepinephrine Transporter (NET) | Potent inhibitor | [General finding for pyrovalerones] |

| Serotonin Transporter (SERT) | Low affinity/weak inhibitor | [Implied from multiple sources] |

Metabolic Pathways and Biotransformation of 4 Methyl Alpha Pyrrolidinopropiophenone

Phase I Biotransformation Mechanisms

Phase I metabolism of 4-MPPP involves the introduction or unmasking of functional groups through oxidation, reduction, and hydrolysis. For 4-MPPP, these transformations are extensive, with the parent compound being completely metabolized before excretion. nih.gov The key identified mechanisms are detailed below.

Oxidative desamination is a recognized metabolic pathway for 4-MPPP and related pyrrolidinophenones. nih.govnih.gov This process involves the removal of the pyrrolidine (B122466) ring, leading to the formation of diketo compounds. nih.govnih.gov This pathway is one of several enzymatic strategies to break down the complex structure of the parent molecule. nih.govnih.gov

Hydroxylation is a major metabolic route for 4-MPPP. nih.govnih.gov This reaction can occur at two primary sites: the aromatic 4'-methyl group and the pyrrolidine ring. nih.govnih.gov

Aromatic Hydroxylation : The methyl group attached to the phenyl ring is hydroxylated to form 4'-hydroxymethyl-pyrrolidinopropiophenone. nih.govresearchgate.net This initial oxidative step is a crucial prerequisite for further oxidation. nih.govnih.gov

Pyrrolidine Moiety Hydroxylation : The pyrrolidine ring also undergoes hydroxylation. nih.govnih.gov This transformation introduces a hydroxyl group onto the heterocyclic ring, which can then be further metabolized. nih.govmdma.ch For the related compound α-pyrrolidinopropiophenone (PPP), hydroxylation occurs at the 2''-position of the pyrrolidine ring. mdma.ch

Following the initial hydroxylation of the 4'-methyl group, a subsequent oxidation step occurs. nih.govnih.gov The newly formed alcohol group is further oxidized to a carboxylic acid, yielding a 4'-carboxy compound. nih.gov This metabolite, 4'-carboxy-pyrrolidinopropiophenone, is considered a primary metabolite of 4-MPPP found in urine. nih.govresearchgate.net This two-step oxidation process significantly increases the polarity of the molecule, preparing it for elimination. nih.govnih.gov

The metabolism of the pyrrolidine ring and the ketone group represents another significant pathway. nih.govmdma.ch

Lactam Formation : After hydroxylation of the pyrrolidine ring, dehydrogenation can occur, leading to the formation of the corresponding lactam. nih.govnih.gov This involves the creation of a carbonyl group within the pyrrolidine ring, specifically forming a 2"-oxo metabolite. nih.govresearchgate.net This lactam metabolite is considered an unequivocal indicator of intake for related pyrrolidinophenones. nih.govmdma.ch

Ketone Reduction : The reduction of the β-keto group to a secondary alcohol is a common metabolic pathway for synthetic cathinones. researchgate.net While this is a minor pathway for some related pyrrolidinophenones like α-PPP in rats mdma.chresearchgate.net, it can be a major transformation for other derivatives. nih.gov

The major metabolic pathways for 4-MPPP are summarized in the table below.

| Metabolic Pathway | Initial Reaction | Subsequent Reaction(s) | Key Metabolite(s) |

| Aromatic Oxidation | Hydroxylation of the 4'-methyl group | Oxidation of the alcohol | 4'-hydroxymethyl-pyrrolidinopropiophenone, 4'-carboxy-pyrrolidinopropiophenone |

| Pyrrolidine Ring Oxidation | Hydroxylation of the pyrrolidine ring | Dehydrogenation | 2''-oxo-MPPP (Lactam) |

| Desamination | Oxidative desamination | - | Diketo compounds |

Enzymatic Catalysis in 4'-Methyl-alpha-pyrrolidinopropiophenone Metabolism

The biotransformation of 4-MPPP is mediated by specific enzyme systems, primarily the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver. nih.govmetabolon.com

Studies using human liver microsomes have identified the specific CYP isoenzymes responsible for the initial and rate-limiting step of 4-MPPP's aromatic oxidation pathway—the hydroxylation of the 4'-methyl group. nih.gov

CYP2D6 : This isoenzyme is the primary catalyst for the hydroxylation of 4-MPPP. nih.gov It exhibits high affinity for the substrate. nih.gov The significant role of CYP2D6, a highly polymorphic enzyme, suggests that individual metabolic rates for 4-MPPP may vary depending on genetic factors. nih.govnih.gov Inhibition studies using the CYP2D6-specific inhibitor quinidine (B1679956) confirmed its major contribution to this metabolic reaction. nih.gov

CYP2C19 : This enzyme also catalyzes the hydroxylation of 4-MPPP. nih.gov Unlike CYP2D6, CYP2C19 displayed a biphasic kinetic profile and was not saturable over the tested substrate concentrations, indicating a more complex interaction. nih.gov Although it contributes to the metabolism, its role is considered secondary to that of CYP2D6 based on kinetic data. nih.gov

The kinetic parameters for the two primary enzymes involved in 4-MPPP hydroxylation are presented below.

| Enzyme | Apparent Km (μM) | Apparent Vmax (pmol/min/pmol P450) | Kinetic Profile |

| CYP2D6 | 9.8 ± 2.5 | 13.6 ± 0.7 | Michaelis-Menten |

| CYP2C19 | 47.2 ± 12.5 (Km,1) | 8.1 ± 1.4 (Vmax,1) | Biphasic, nonsaturable |

| Data from studies with human liver microsomes. nih.gov |

Kinetic Characterization of CYP-Mediated Reactions

The metabolism of 4-MePPP, specifically the hydroxylation of the 4'-methyl group to form 4'-hydroxymethyl-pyrrolidinopropiophenone, is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov Studies using human liver microsomes and cDNA-expressed human hepatic CYP enzymes have identified CYP2D6 and CYP2C19 as the key enzymes responsible for this biotransformation. nih.gov

Kinetic analyses have revealed that these two enzymes exhibit different behaviors in metabolizing 4-MePPP. CYP2D6 displays typical Michaelis-Menten kinetics for this reaction. In contrast, CYP2C19 shows a more complex, biphasic kinetic profile and was not saturable over the tested substrate concentration range of 2-1000 µM. nih.gov

Experiments using pooled human liver microsomes also demonstrated biphasic, non-saturable kinetics, indicating the involvement of multiple enzymes or binding sites. nih.gov Inhibition studies confirmed the significant role of CYP2D6. When a CYP2D6-specific inhibitor (quinidine) was introduced, the turnover of 4-MePPP was significantly inhibited. nih.gov Based on kinetic data, CYP2D6 has been identified as the principal enzyme responsible for the 4'-hydroxylation of 4-MePPP. nih.gov

Table 1: Kinetic Parameters for the 4'-Hydroxylation of 4-MePPP by Human CYP Enzymes

| Enzyme | Apparent Km (µM) | Apparent Vmax (pmol/min/pmol P450) | Kinetic Profile |

|---|---|---|---|

| CYP2D6 | 9.8 ± 2.5 | 13.6 ± 0.7 | Michaelis-Menten |

| CYP2C19 | 47.2 ± 12.5 (Km,1) | 8.1 ± 1.4 (Vmax,1) | Biphasic, Non-saturable |

Identification and Characterization of Primary and Secondary Metabolites

The metabolic breakdown of this compound results in several identifiable primary and secondary metabolites. These products are formed through the phase I reactions described previously. The parent compound itself is generally not detected in urine, indicating comprehensive metabolism. nih.gov

The major identified metabolites are:

4'-hydroxymethyl-pyrrolidinopropiophenone: A primary metabolite formed by the CYP2D6 and CYP2C19-mediated hydroxylation of the 4'-methyl group. nih.gov

4'-carboxy-pyrrolidinopropiophenone: A subsequent, secondary metabolite formed by the oxidation of the 4'-hydroxymethyl metabolite. This is considered a main metabolite found in urine. nih.gov

2''-oxo-4'-methyl-alpha-pyrrolidinopropiophenone (Lactam metabolite): A primary metabolite resulting from the hydroxylation and subsequent dehydrogenation of the pyrrolidine ring. nih.gov

Metabolites from Oxidative Desamination: While the specific structures are not always detailed, this pathway leads to the cleavage of the pyrrolidine ring. nih.gov

The identification of these metabolites, particularly the 4'-carboxy and lactam derivatives, is crucial for toxicological screening as they serve as definitive proof of 4-MePPP intake. nih.govnih.gov

Table 2: Major Metabolites of this compound

| Metabolite Name | Metabolic Pathway | Metabolite Type |

|---|---|---|

| 4'-hydroxymethyl-pyrrolidinopropiophenone | Hydroxylation of the toluyl group | Primary |

| 4'-carboxy-pyrrolidinopropiophenone | Oxidation of the 4'-hydroxymethyl group | Secondary |

| 2''-oxo-4'-methyl-alpha-pyrrolidinopropiophenone | Hydroxylation and dehydrogenation of the pyrrolidine ring | Primary |

In Vivo Neurobehavioral Pharmacology of 4 Methyl Alpha Pyrrolidinopropiophenone in Animal Models

Electrophysiological and Neurophysiological Correlates of Behavioral Effects

The behavioral effects of 4'-Methyl-alpha-pyrrolidinopropiophenone (4-MePPP) in animal models are intrinsically linked to its influence on the electrical and chemical signaling within the brain. Research into its neurophysiological and electrophysiological actions reveals a profile consistent with other pyrrolidinophenone-type synthetic cathinones, which primarily function as potent monoamine transporter inhibitors. These actions precipitate a cascade of changes in neuronal activity and neurotransmitter dynamics that are understood to be the basis for the compound's psychostimulant properties.

The primary neurophysiological mechanism of 4-MePPP and its close structural analogs, such as α-pyrrolidinopropiophenone (α-PPP), is the inhibition of presynaptic reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE). frontiersin.org By binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), these compounds block the removal of these neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration and enhancing dopaminergic and noradrenergic neurotransmission. frontiersin.orgnih.gov Unlike other classes of synthetic cathinones, such as mephedrone, which act as transporter substrates to induce neurotransmitter release, pyrrolidinophenones like 4-MePPP are characterized as reuptake inhibitors or "blockers". nih.govnih.gov In vitro studies examining the interaction of α-PPP derivatives with human monoamine transporters have confirmed this distinction. meduniwien.ac.atnih.gov

This blockade of monoamine reuptake is the foundational neurochemical event that correlates with the stimulant behaviors observed in animal models, such as increased locomotor activity and reinforcing effects. frontiersin.org Studies on the closely related and more potent pyrrolidinone, α-pyrrolidinovalerophenone (α-PVP), have used in vivo microdialysis in rats to directly demonstrate a significant increase in extracellular dopamine levels in the nucleus accumbens, a critical brain region for reward and motivation. This neurochemical change is tightly correlated with the onset and intensity of locomotor stimulation.

| Compound | Primary Transporter Targets | Mechanism of Action | Reference |

| 4-MePPP | DAT, NET | Reuptake Inhibitor | nih.govmeduniwien.ac.at |

| α-PPP | DAT, NET | Reuptake Inhibitor | frontiersin.orgnih.gov |

| α-PVP | DAT, NET | Reuptake Inhibitor | nih.gov |

| Mephedrone | DAT, NET, SERT | Substrate (Releaser) | nih.gov |

| This table outlines the primary molecular targets and mechanisms of action for 4-MePPP and related synthetic cathinones. DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin (B10506) Transporter. |

While direct in vivo electrophysiological studies specifically examining 4-MePPP are limited, the consequences of potent dopamine reuptake inhibition on neuronal firing patterns are well-established from research on other psychostimulants with a similar mechanism, such as cocaine. nih.gov The enhanced concentration of synaptic dopamine has distinct effects on different populations of neurons.

In the ventral tegmental area (VTA), where the cell bodies of the mesolimbic dopamine neurons are located, an increase in extracellular dopamine leads to the stimulation of somatodendritic D2 autoreceptors. nih.gov Activation of these autoreceptors has an inhibitory effect on the dopaminergic neurons, causing a hyperpolarization and a decrease in their spontaneous firing rate. nih.gov This represents a negative feedback mechanism.

Conversely, in the nucleus accumbens, the primary target of these VTA dopamine neurons, the increased dopaminergic tone has a more complex modulatory effect on the firing of medium spiny neurons (MSNs), the principal output cells of this region. The firing rate of nucleus accumbens neurons is highly dependent on dopamine levels and is correlated with drug-seeking behavior. nih.gov Enhanced D1 and D2 receptor stimulation by the elevated synaptic dopamine levels alters the excitability and firing patterns of MSNs, which is believed to be a direct electrophysiological correlate of the behavioral activation and reinforcing properties of the drug. nih.gov Studies using microelectrode arrays on primary cortical cultures have also shown that synthetic cathinones can dose-dependently inhibit spontaneous neuronal activity, though these effects are observed at concentrations higher than those needed to inhibit monoamine transporters. frontiersin.org

| Brain Region | Neuron Type | Expected Electrophysiological Effect of 4-MePPP | Correlated Behavioral Outcome |

| Ventral Tegmental Area (VTA) | Dopaminergic Neurons | Decreased Firing Rate (via D2 autoreceptor stimulation) | Negative Feedback on Dopamine System |

| Nucleus Accumbens (NAc) | Medium Spiny Neurons (MSNs) | Modulated Firing Rate (Increased or decreased depending on MSN type and behavioral context) | Locomotor Activation, Reinforcement, Reward-Seeking |

| This table summarizes the expected electrophysiological effects of 4-MePPP in key brain regions based on its known neurophysiological mechanism as a dopamine reuptake inhibitor. |

Structure Activity Relationship Sar Studies of 4 Methyl Alpha Pyrrolidinopropiophenone and Analogues

Influence of Aromatic Ring Substituents on Pharmacological Activity

Modifications to the aromatic (phenyl) ring of the pyrrolidinophenone structure can significantly alter a compound's potency and selectivity for the monoamine transporters. acs.org

The addition of a methyl group at the 4-position (para-position) of the phenyl ring of α-pyrrolidinopropiophenone (α-PPP) creates 4-MePPP. Research indicates that this modification has a nuanced effect on the compound's interaction with monoamine transporters. One study found that the addition of this 4-methyl group to α-PPP had no significant effect on its binding affinity or its potency for inhibiting uptake at the human dopamine (B1211576) transporter (hDAT). nih.gov However, other research suggests that the 4-methyl moiety can increase potency at the serotonin (B10506) transporter (SERT) compared to unsubstituted analogues like α-PPP. mdpi.com For instance, pyrovalerones with a 4-methyl group, such as 4-MePPP, were found to be more potent at SERT than α-PPP, α-PVP, and α-PHP. mdpi.com This shift can decrease the compound's selectivity for DAT over SERT. acs.orgnih.gov For example, adding a 4-methyl group to the cathinone (B1664624) scaffold generally reduces potency at DAT while increasing it at SERT. nih.gov Despite this, 4-MePPP remains a potent DAT inhibitor with a high DAT/SERT selectivity ratio. mdpi.com Some studies have also noted that 4-MePPP displays inverse agonist activity at serotonin 5-HT2A receptors. nih.gov

Other substitutions on the aromatic ring also produce distinct pharmacological profiles.

4'-Methoxy Group: The addition of a 4'-methoxy group to the pyrrolidinophenone scaffold, as seen in 4'-Methoxy-α-pyrrolidinovalerophenone (4-MeO-α-PVP), has been shown to decrease both binding affinity and inhibitory potency at hDAT by 6- to 10-fold compared to its non-methoxylated counterpart, α-PVP. nih.gov

Methylenedioxy Group: The inclusion of a 3,4-methylenedioxy ring substituent has a variable impact on DAT activity but consistently increases potency at SERT. mdpi.comnih.gov For example, adding this group to α-PPP to form 3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) did not significantly alter its affinity or potency at hDAT. nih.gov Conversely, its addition to α-pyrrolidinobutiophenone (α-PBP) to create 3,4-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP) led to an increase in hDAT affinity. nih.gov In the case of 3,4-Methylenedioxypyrovalerone (MDPV), removal of the methylenedioxy group to form α-pyrrolidinovalerophenone (α-PVP) had a negligible effect on its potency as a DAT inhibitor, suggesting the group is of minor consequence for DAT binding in that specific molecule. nih.govnih.gov However, across several analogues, the presence of the 3,4-methylenedioxy moiety has been shown to increase SERT inhibition potency. mdpi.com

Role of the Alpha-Carbon Chain Length in Modulating Potency and Affinity

The length of the alkyl chain at the alpha-carbon position is a critical determinant of potency for pyrrolidinophenone-type cathinones at DAT and NET. nih.govacs.orgnih.gov Systematic lengthening of this side chain generally results in a progressive increase in binding affinity and uptake inhibition potency at these transporters. acs.orgmdpi.comnih.gov

Starting with the shortest chain, α-pyrrolidinopropiophenone (α-PPP, with a methyl group equivalent), and extending it produces α-pyrrolidinobutiophenone (α-PBP, ethyl), α-pyrrolidinovalerophenone (α-PVP, propyl), and α-pyrrolidinohexiophenone (α-PHP, butyl). This extension leads to a stepwise enhancement of potency at DAT and NET. nih.govmdpi.comnih.gov For instance, α-PVP and α-PHP are significantly more potent DAT inhibitors than α-PPP. nih.govmdpi.com The affinity for hDAT increases consistently as the carbon chain is elongated from methyl (in α-PPP) to butyl (in α-PHP) and pentyl (in PV-8). nih.gov While this trend of increasing potency is observed from a methyl to a propyl chain, some evidence suggests that potency may decrease as the chain is extended further to butyl and pentyl groups in other cathinone series. nih.gov Nevertheless, within the α-pyrrolidinophenone class, the alpha-substituent plays a major role in determining the potency of DAT inhibition. nih.gov All these analogues typically maintain very low affinity and potency at SERT. nih.govnih.gov

| Compound | Alpha-Carbon Chain | hDAT Ki (µM) | hNET Ki (µM) | hSERT Ki (µM) | hDAT IC50 (µM) |

|---|

Data sourced from Eshleman, A. J., et al. (2017). nih.gov

Pyrrolidine (B122466) Ring Modifications and Their Pharmacological Consequences

The N-terminal pyrrolidine ring is a defining feature of this subclass of cathinones and is considered a critical attribute for potent uptake inhibition at DAT. nih.gov Modifications to this ring structure generally lead to a decrease in pharmacological activity. One of the key modifications studied is the expansion of the five-membered pyrrolidine ring to a six-membered piperidine ring. This structural change has been shown to reduce potency. For example, the piperidine analogue of α-PVP displayed a 7-fold decrease in potency as a DAT inhibitor. nih.gov This suggests that the specific conformation and size of the pyrrolidine ring are optimal for high-affinity binding to the dopamine transporter.

Comparative SAR within the Pyrrolidinophenone Class

In comparing the structure-activity relationships within the pyrrolidinophenone class, several key principles emerge:

Dominance of the Alpha-Alkyl Chain: The length of the alpha-carbon side chain is the most significant factor determining potency at DAT and NET. A propyl (as in α-PVP) or butyl (as in α-PHP) chain generally confers the highest potency. acs.orgmdpi.comnih.gov

High DAT/NET Selectivity: Pyrrolidinophenones are characteristically potent and selective inhibitors of DAT and NET, with minimal interaction with SERT. This high DAT/SERT ratio is a hallmark of the class. nih.govmdpi.com

Necessity of the Pyrrolidine Ring: The integrity of the five-membered pyrrolidine ring is crucial for high potency. Expanding the ring to a six-membered piperidine structure significantly diminishes activity at DAT. nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of 4 Methyl Alpha Pyrrolidinopropiophenone and Its Metabolites

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of analytical procedures for 4-MePPP, providing the necessary separation of the target analyte and its metabolites from complex matrix components before identification by a detector.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of synthetic cathinones like 4-MePPP. wikipedia.org It offers excellent chromatographic separation and definitive mass spectral identification. wikipedia.org For the analysis of 4-MePPP, specific instrumental parameters are employed to achieve optimal results. swgdrug.org Studies on rat urine have shown that 4-MePPP is typically completely metabolized before excretion, making the detection of its metabolites essential for toxicological screening. nih.govresearchgate.net The primary metabolic pathways include the hydroxylation of the 4'-methyl group, which is then oxidized into a carboxy compound, and the hydroxylation of the pyrrolidine (B122466) ring, followed by dehydrogenation to form a lactam. nih.gov Oxidative desamination is another observed metabolic route. nih.gov Therefore, GC-MS procedures are often developed to detect these metabolic products as proof of intake. researchgate.netnih.gov

A notable analytical observation is that cathinones can undergo thermal degradation in the hot GC injection port, sometimes losing two hydrogen atoms to form an enamine byproduct. swgdrug.org This enamine can then undergo α-cleavage, resulting in a mass spectrum with a characteristic base peak. swgdrug.org

Table 1: Example GC-MS Parameters for 4'-Methyl-alpha-pyrrolidinopropiophenone Analysis

| Parameter | Specification |

| Instrument | Agilent Gas Chromatograph with MS Detector |

| Column | DB-1 MS (or equivalent), 30m x 0.25mm x 0.25µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temp. | 280°C |

| MSD Transfer Line Temp. | 280°C |

| Oven Program | 100°C for 1 min, ramp to 300°C at 12°C/min, hold for 9 min |

| Injection | 1 µL, Split Ratio = 20:1 |

| MS Scan Range | 30-550 amu |

| Retention Time | 9.976 minutes (4-MαPPP) |

Data sourced from SWGDRUG.org Monograph swgdrug.org

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become an indispensable tool in forensic toxicology for the analysis of new psychoactive substances (NPS). nih.govwikipedia.org This technique is well-suited for a broad range of compounds, including the thermally labile and polar metabolites of synthetic cathinones, which might degrade under GC conditions. nih.govresearchgate.net LC-MS/MS enhances analytical capabilities by combining the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. wikipedia.org

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography, such as in LC-QTOF-MS (Quadrupole Time-of-Flight), is particularly effective for identifying unknown cathinone (B1664624) analogues and their metabolites. nih.gov While specific validated methods for 4-MePPP are part of broader screening panels, the principles applied are consistent. The development of a validated LC-MS/MS method for a suite of 16 synthetic cathinones and 10 metabolites demonstrates the utility of this platform for comprehensive urine screening. nih.gov Such methods are crucial for identifying the use of NPS in samples that may yield a presumptive positive for amphetamines in initial immunoassay screenings but are negative in subsequent targeted confirmatory tests. nih.gov

Spectroscopic Techniques for Structural Elucidation and Confirmation

While chromatographic techniques separate compounds, spectroscopic methods provide detailed structural information, which is essential for unequivocal identification and confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules. mdpi.com It provides detailed information about the chemical environment of atoms within a molecule, making it invaluable for confirming the identity of reference materials and identifying unknown substances. nih.govresearchgate.net For 4-MePPP, ¹H NMR analysis allows for the unambiguous assignment of protons in the structure, confirming the p-substituted aromatic ring, the propiophenone (B1677668) backbone, and the pyrrolidine ring. swgdrug.org

Table 2: Example NMR Parameters for this compound Analysis

| Parameter | Specification |

| Instrument | 400 MHz NMR Spectrometer |

| Sample Preparation | ~10 mg/mL in D₂O with TSP (reference) and maleic acid (internal standard) |

| Pulse Angle | 90° |

| Delay Between Pulses | 45 seconds |

| Spectral Width | Containing -3 ppm through 13 ppm |

Data sourced from SWGDRUG.org Monograph swgdrug.org

Tandem mass spectrometry (MS/MS) is critical for confirming the structure of an analyte by analyzing its fragmentation pattern. gre.ac.uk After ionization, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), which breaks it into smaller product ions. researchgate.net The resulting fragmentation pattern is often unique to the compound's structure and serves as a chemical fingerprint.

For pyrrolidinyl-substituted cathinones like 4-MePPP, the fragmentation pathways are well-characterized. nih.gov The major fragmentation routes involve cleavages adjacent to the carbonyl group and the pyrrolidine ring. nih.gov Common pathways include the loss of the pyrrolidine moiety and alpha-cleavage, leading to the formation of characteristic immonium ions. swgdrug.orgnih.gov The analysis of these fragmentation pathways is essential for distinguishing between isomers and identifying new derivatives within this class of compounds. researchgate.net

Table 3: Predicted Characteristic MS/MS Fragment Ions for this compound

| m/z | Proposed Fragment Structure / Neutral Loss |

| 218.15 | [M+H]⁺ (Precursor Ion) |

| 119.05 | [C₈H₇O]⁺ (Tolylcarbonyl ion) |

| 98.09 | [C₆H₁₂N]⁺ (Pyrrolidinyl-ethylidene immonium ion) |

| 70.06 | [C₄H₈N]⁺ (Pyrrolidinyl immonium ion) |

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is a prerequisite for reliable and sensitive analysis. researchgate.net The goal is to extract the analyte from the sample matrix (e.g., urine, blood) and concentrate it while removing interfering substances. For biological samples, solid-phase extraction (SPE) is a commonly employed technique for cleaning up urine samples before analysis of 4-MePPP and its metabolites. researchgate.netresearchgate.net

For GC-MS analysis, derivatization is often a necessary step to improve the analytical performance for polar compounds, such as the hydroxylated and carboxylated metabolites of 4-MePPP. jfda-online.comyoutube.com Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis by increasing its volatility and thermal stability, and improving its chromatographic peak shape. youtube.comgcms.cz Common derivatization reactions for the functional groups found in 4-MePPP metabolites include:

Silylation: Replaces active hydrogens (in -OH, -COOH groups) with a trimethylsilyl (B98337) (TMS) group.

Acylation: Introduces an acyl group, often using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFA). nih.gov

Alkylation/Ethylation: Used to convert carboxylic acids into their more volatile ester forms. nih.govresearchgate.net

These strategies are crucial for developing robust toxicological detection procedures, particularly when the parent drug is no longer present and analysis must rely on identifying its metabolic remnants. researchgate.netmedchemexpress.com

Emerging Analytical Techniques and Method Validation in Research Contexts

The dynamic nature of the illicit drug market necessitates the continuous development and validation of analytical methodologies. For this compound, research has moved beyond conventional screening to embrace more sensitive, specific, and comprehensive techniques. These advanced methods not only identify the parent compound but also its various metabolites, which is crucial for confirming intake and understanding its metabolic fate. The validation of these methods is paramount to ensure the reliability and legal defensibility of the results.

A key aspect of method validation is establishing a series of performance characteristics to ensure the analytical procedure is fit for its intended purpose. These parameters typically include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Hyphenated Chromatographic-Mass Spectrometric Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques in forensic toxicology. For 4-MePPP, GC-MS analysis often involves derivatization to improve the chromatographic properties and sensitivity of the analytes. In one established GC-MS method, the retention time for 4-MePPP was reported as 9.976 minutes. swgdrug.org While this provides qualitative identification, quantitative methods require rigorous validation.

More recently, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) has emerged as a powerful tool for NPS analysis. This high-resolution mass spectrometry (HRMS) technique offers excellent sensitivity and specificity, allowing for the detection of parent compounds and their metabolites in complex matrices like urine with minimal sample preparation. A study on a structurally similar cathinone, 4'-methyl-α-pyrrolidinohexanophenone (MPHP), using LC-TOF-MS demonstrated the capabilities of such systems. The method was validated with a linearity range of 1.00–100 ng/mL and a limit of detection (LOD) of 0.5 ng/mL in human urine. springermedizin.de

Chiral Separation Techniques

Many synthetic cathinones, including 4-MePPP, are chiral molecules, meaning they exist as two enantiomers (mirror images). These enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, analytical methods that can separate and quantify individual enantiomers are of significant interest. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

For instance, the enantiomers of a related cathinone, 3′,4′-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP), were successfully separated using a vancomycin-based chiral stationary phase (Astec® CHIROBIOTIC® V2). sigmaaldrich.com This highlights the potential for developing similar methods for the enantioselective analysis of 4-MePPP.

Dried Blood Spot (DBS) Analysis

Dried blood spot (DBS) sampling is a minimally invasive technique that is gaining popularity in forensic and clinical toxicology. It involves collecting a small amount of blood on a filter card, which can then be easily stored and transported. The development and validation of DBS-based methods for the detection of synthetic cathinones are ongoing. These methods typically involve extraction from the DBS card followed by analysis using highly sensitive techniques like LC-MS/MS. The validation of such methods must consider additional factors such as the effect of hematocrit and spot volume on the accuracy of quantification.

Electrochemical Sensors

Electrochemical sensors represent a promising frontier for the rapid and on-site detection of NPS. These devices offer advantages such as portability, low cost, and fast analysis times. Research in this area is focused on developing sensors with high selectivity and sensitivity for synthetic cathinones. While specific applications for 4-MePPP are still emerging, the development of electrochemical sensors for other cathinones, often utilizing molecularly imprinted polymers or novel nanomaterials, demonstrates the potential of this technology. For example, an electrochemical sensor for 3,4-methylenedioxymethamphetamine (MDMA) showed a limit of detection of 1.6 nM.

The continuous evolution of analytical chemistry provides a robust toolkit for the detection and quantification of this compound and its metabolites. The rigorous validation of these emerging techniques is essential to ensure that the data generated is accurate, reliable, and suitable for its intended purpose in research, clinical, and forensic contexts.

Q & A

Q. Q1. What are the recommended analytical methods for characterizing 4-MePPP in synthetic chemistry research?

To ensure accurate identification and purity assessment, researchers should employ a combination of gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation. High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities. Batch-specific certificates of analysis (e.g., ≥98% purity standards) should be cross-referenced with in-house validations .

Q. Q2. How does the structural modification of 4-MePPP compare to other pyrrolidinophenones in terms of pharmacological activity?

4-MePPP shares a core pyrrolidinyl-propiophenone scaffold with analogs like α-PVP and MDPV. Key differences include the 4’-methyl substitution, which reduces steric hindrance compared to bulkier substituents (e.g., methylenedioxy groups in MDPPP), potentially altering receptor binding affinity. Comparative studies should use in vitro assays (e.g., dopamine/norepinephrine transporter inhibition) and in vivo behavioral models to quantify stimulant effects .

Q. Q3. What safety protocols are critical when handling 4-MePPP in laboratory settings?

Researchers must adhere to OSHA HCS guidelines, including the use of fume hoods, nitrile gloves, and eye protection. The compound is classified as hazardous, and exposure risks require material safety data sheets (SDS) to be consulted for spill management and disposal. Toxicity data from structurally similar cathinones (e.g., acute neurotoxicity in rodent models) should inform emergency response plans .

Advanced Research Questions

Q. Q4. How can conflicting pharmacokinetic data for 4-MePPP be resolved in preclinical studies?

Discrepancies in bioavailability or metabolite profiles often arise from variations in administration routes (e.g., oral vs. intravenous) or species-specific metabolism. Researchers should standardize protocols using isotopic labeling (e.g., deuterated analogs) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track metabolic pathways. Cross-referencing with human hepatocyte studies can improve translational relevance .

Q. Q5. What experimental designs are optimal for elucidating the neurotoxic mechanisms of 4-MePPP?

Combined in vitro and in vivo approaches are recommended:

- In vitro: Primary neuronal cultures exposed to 4-MePPP, with oxidative stress markers (e.g., glutathione levels) and apoptosis assays (caspase-3 activation).

- In vivo: Rodent models subjected to chronic dosing, followed by microdialysis to measure extracellular dopamine and post-mortem immunohistochemistry for neurodegeneration markers.

Controlled comparisons with α-PVP and MDPBP can isolate structure-activity relationships .

Q. Q6. What regulatory challenges arise when studying 4-MePPP under controlled substance laws?

4-MePPP is listed in Schedule I of the U.S. Controlled Substances Act (21 CFR §1308) and analogous international frameworks. Researchers must obtain DEA licensure for procurement and storage. Methodological adaptations include using forensic-grade reference standards (e.g., Cayman Chemical’s Item No. 10446) and documenting chain-of-custody protocols to comply with legal audits .

Data Contradiction and Validation

Q. Q7. How should researchers address inconsistencies in reported receptor binding affinities of 4-MePPP?

Discrepancies may stem from assay conditions (e.g., radioligand choice, cell membrane preparation methods). A standardized approach includes:

- Replicating assays across multiple labs using identical reagents (e.g., tritiated WIN 35,428 for dopamine transporter binding).

- Applying computational docking simulations to predict binding poses, validated by mutagenesis studies.

Peer-reviewed datasets from the National Institute on Drug Abuse (NIDA) should be prioritized for benchmarking .

Methodological Innovations

Q. Q8. What novel techniques enhance the detection of 4-MePPP in complex biological matrices?

Advanced methods include:

- High-resolution mass spectrometry (HRMS): Enables non-targeted screening for novel metabolites in hair or urine.

- Ion mobility spectrometry (IMS): Differentiates 4-MePPP from isobaric designer cathinones in forensic samples.

Cross-validation with synthetic standards (e.g., Lipomed’s reference materials) ensures specificity .

Table 1: Key Parameters for 4-MePPP Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.